molecular formula C8H18N2O B1518133 2-(3-Methylmorpholin-4-yl)propan-1-amine CAS No. 1215981-25-1

2-(3-Methylmorpholin-4-yl)propan-1-amine

Cat. No. B1518133
CAS RN: 1215981-25-1
M. Wt: 158.24 g/mol
InChI Key: RYFDZQWYSMSMKS-UHFFFAOYSA-N
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Description

“2-(3-Methylmorpholin-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used in scientific research and has diverse applications, such as drug synthesis and polymer modification.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties, such as its boiling point, are not specified in the available resources.

Scientific Research Applications

Synthesis and Inhibitive Performance on Carbon Steel Corrosion

Tertiary amines, including derivatives similar to 2-(3-Methylmorpholin-4-yl)propan-1-amine, have been synthesized and evaluated for their performance as corrosion inhibitors for carbon steel. These compounds form protective layers on metal surfaces, demonstrating potential as anodic inhibitors in preventing the anodic dissolution of iron. Such inhibitors are crucial in extending the lifespan of steel structures by protecting them against corrosive environments (Gao, Liang, & Wang, 2007).

Catalysis and Synthesis of Amides and Esters

Compounds structurally related to this compound have been used as effective condensing agents in the synthesis of amides and esters. This research highlights the utility of such amines in facilitating the condensation of carboxylic acids and amines, offering a practical method for producing these important chemical structures with wide applications in material science and organic synthesis (Kunishima et al., 1999).

Photoredox Catalysis in Pharmaceutical Synthesis

In the context of pharmaceutical synthesis, the application of visible light-mediated photocatalysis using tertiary amines demonstrates an innovative approach to bond construction. This method enables the direct coupling of N-methylmorpholine, a compound with structural similarities to this compound, with various substrates. Such advancements in catalysis are pivotal for the development of new drugs and the synthesis of complex organic molecules (Douglas, Cole, & Stephenson, 2014).

Green Chemistry: Reductive Amination using Cobalt Oxide Nanoparticles

The development of eco-friendly and cost-effective methods for the synthesis of amines, including N-methylated and N-alkylated derivatives, showcases the potential of using earth-abundant metal-based catalysts. Such processes are critical for producing amines used in various industrial and research settings, highlighting the importance of sustainable practices in chemical synthesis (Senthamarai et al., 2018).

Applications in Polymer and Material Science

Research into the chemistry of reactions and byproduct formation in systems utilizing N-Methylmorpholine-N-oxide (NMMO), closely related to the compound , provides insight into its role in the Lyocell process for producing cellulose fibers. Understanding the chemical interactions and side reactions in such systems is crucial for optimizing industrial processes and improving the quality of produced materials (Rosenau et al., 2001).

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-methylmorpholin-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(5-9)10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFDZQWYSMSMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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